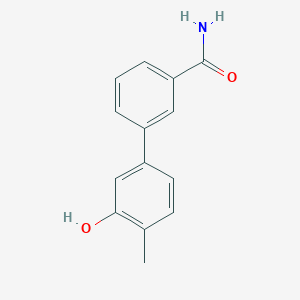
5-(3-Carboxyphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxyphenyl)-3-methylphenol, 95% (5-C3MP) is a synthetic compound with potential applications in numerous scientific fields. It is a highly pure substance, with 95% of the material being the desired compound. 5-C3MP has been studied for its potential to be used in the synthesis of other compounds, its biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxyphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a ligand for palladium, allowing the metal to catalyze the reaction between the aryl boronic acid and the aryl or alkenyl halide.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-3-methylphenol, 95% has not been studied for its biochemical or physiological effects. As such, it is not known whether the compound has any effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Carboxyphenyl)-3-methylphenol, 95% in laboratory experiments is its high purity, with 95% of the material being the desired compound. This makes it an ideal compound for use in scientific research. However, the compound is not widely available and can be difficult to obtain. Additionally, the compound is relatively expensive, making it cost-prohibitive for some experiments.
Orientations Futures
The potential applications of 5-(3-Carboxyphenyl)-3-methylphenol, 95% are numerous and varied. Further research is needed to better understand the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, research should be conducted to explore the compound’s potential use in the synthesis of other compounds, such as polymers, and its potential use in drug delivery systems. Finally, research should be conducted to determine the most cost-effective and efficient methods of synthesizing the compound.
Méthodes De Synthèse
5-(3-Carboxyphenyl)-3-methylphenol, 95% is synthesized through a process called the Suzuki coupling reaction, which involves the reaction of an aryl boronic acid and an aryl or alkenyl halide in the presence of a palladium catalyst. The reaction is typically conducted in aqueous solution, and the product is isolated by precipitation. The yield of the reaction is typically high, with some reports of yields as high as 95%.
Applications De Recherche Scientifique
5-(3-Carboxyphenyl)-3-methylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a model compound for studying the effects of aryl boronic acids in palladium-catalyzed reactions. It has also been used in the synthesis of other compounds, such as polymers, and has been studied for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-5-12(8-13(15)6-9)10-3-2-4-11(7-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCJJKNNBBJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683814 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-28-0 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














